molecular formula C12H18O4 B8809502 3-(3,4,5-Trimethoxyphenyl)propan-1-ol CAS No. 53560-26-2

3-(3,4,5-Trimethoxyphenyl)propan-1-ol

Cat. No.: B8809502
CAS No.: 53560-26-2
M. Wt: 226.27 g/mol
InChI Key: IBRWTCISGCXHQZ-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)propan-1-ol is a natural product found in Croton lechleri and Acorus gramineus with data available.

Properties

CAS No.

53560-26-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H18O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8,13H,4-6H2,1-3H3

InChI Key

IBRWTCISGCXHQZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCCO

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl 3-(3,4,5-trimethoxyphenyl)propanoate (11.03 g, 0.043 mol) in tetrahydrofuran (20 ml) was added dropwise to a suspension of lithium aluminum hydride (1.6 g, 0.042 mol) in 20 ml of tetrahydrofuran, said suspension having been cooled to 0° C., followed by stirring at room temperature for 19 hours. After the addition of sodium sulfate decahydrate, the resulting mixture was stirred further at room temperature for one hour. Insoluble matter was removed by filtration and the filtrate was concentrated, whereby 9.5 g of the title compound were obtained as colorless oil (yield: 96.8%).
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11.03 g
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1.6 g
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20 mL
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20 mL
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sodium sulfate decahydrate
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Yield
96.8%

Synthesis routes and methods III

Procedure details

3-(3,4,5-Trimethoxyphenyl) -2-propen-1-ol (120 mg) was dissolved in ethanol, and to the solution 10% palladium on carbon (60 mg) was added, and the mixture was stirred at room temperature for 3 hours under a hydrogen atmosphere. The reaction mixture was filtered through celite, the filtrate was then concentrated under reduced pressure and extracted with chloroform. The resultant organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:methanol=14:1) to obtain the title compound.
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120 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Reactant of Route 2
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Reactant of Route 3
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Reactant of Route 4
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Reactant of Route 5
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Reactant of Route 6
3-(3,4,5-Trimethoxyphenyl)propan-1-ol

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